molecular formula C6H10N2O2 B6236406 3-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-ol CAS No. 174604-65-0

3-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-ol

Cat. No.: B6236406
CAS No.: 174604-65-0
M. Wt: 142.2
InChI Key:
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Description

3-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-ol is a heterocyclic compound containing an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of an amidoxime with a nitrile under acidic conditions to form the oxadiazole ring . The reaction conditions often include the use of solvents like toluene and catalysts such as zinc chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: The methyl group on the oxadiazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.

    Substitution: Halogenating agents or organometallic reagents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoic acid .

Scientific Research Applications

3-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-ol and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives have been shown to act as inhibitors of enzymes or receptors involved in disease pathways . The oxadiazole ring can interact with biological macromolecules, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-ol is unique due to the presence of both the oxadiazole ring and the propanol group. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

174604-65-0

Molecular Formula

C6H10N2O2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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